REACTION_CXSMILES
|
[C:1](#[N:13])[CH2:2][C:3]1[CH:12]=[CH:11][C:8]([O:9][CH3:10])=[C:5]([O:6][CH3:7])[CH:4]=1.C[O-].[Na+].[CH:17](OCC)=[O:18]>CCOCC>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:2]([CH:17]=[O:18])[C:1]#[N:13])[CH:12]=[CH:11][C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)#N
|
Name
|
sodium methoxide
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water (100 mL)
|
Type
|
ADDITION
|
Details
|
After adding 10% acetic acid to pH=3
|
Type
|
CUSTOM
|
Details
|
the resulting precipitation
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |